ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Description
Ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.359. The purity is usually 95%.
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Biological Activity
Ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N1O4. This compound features a complex structure that includes a furan ring, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of indeno-pyridines exhibit significant antibacterial properties. A study highlighted the synthesis of various indeno-pyridine derivatives and their evaluation against common bacterial strains. The compound demonstrated notable activity against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 µM |
Escherichia coli | 40 µM |
Proteus mirabilis | 30 µM |
These MIC values suggest that this compound could be a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed that it inhibits the proliferation of various cancer cell lines. The following table summarizes the findings:
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
A549 (Lung Cancer) | 20 |
These results indicate that the compound exhibits cytotoxic effects on cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can contribute to its protective effects against cellular damage.
Case Studies and Research Findings
Several case studies have illustrated the effectiveness of this compound in both antibacterial and anticancer applications. For instance:
- Study on Antibacterial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. It was found to be particularly effective against MRSA with an MIC value lower than traditional antibiotics .
- Clinical Trials for Anticancer Properties : Early-phase clinical trials are underway to assess the safety and efficacy of this compound in patients with advanced solid tumors. Initial results have shown promising responses in some patients .
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-24-20(23)15-11(2)21-18-12-7-4-5-8-13(12)19(22)17(18)16(15)14-9-6-10-25-14/h4-10,16,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNTWVPFUBVYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CO3)C(=O)C4=CC=CC=C42)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.